N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, cyclization, and thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
- Ethyl acetoacetate
Uniqueness
N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide stands out due to its unique combination of aromatic and heterocyclic rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H17ClN6OS |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H17ClN6OS/c1-14-7-8-16(11-17(14)23)24-20(30)13-31-22-26-25-21-19-12-18(15-5-3-2-4-6-15)27-29(19)10-9-28(21)22/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
RSQJDUURGBBHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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